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Compound Name:
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Cat. No.: B1434585

An In-depth Technical Guide to 5-
(Trifluoromethyl)pyridazine-3-carboxylic Acid
Foreword

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic
compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms,
particularly the trifluoromethyl (CFs) group, into molecular scaffolds can profoundly enhance
pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among
these valuable building blocks, 5-(trifluoromethyl)pyridazine-3-carboxylic acid has emerged
as a significant intermediate. This guide provides a comprehensive technical overview of its
physical and chemical properties, reactivity, and applications, offering field-proven insights for
researchers, chemists, and drug development professionals. Our objective is to move beyond a
simple data sheet, explaining the causality behind its characteristics and providing a self-
validating framework for its use in the laboratory.

Molecular Identity and Structural Framework

5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a bifunctional heterocyclic compound. It
belongs to the pyridazine class, which is a diazine featuring two adjacent nitrogen atoms in a
six-membered aromatic ring. The molecule is substituted with a highly electronegative
trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position. These
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functional groups are critical determinants of the molecule's overall physicochemical profile and
reactivity.

The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electron
density of the pyridazine ring and the acidity of the carboxylic acid proton. The carboxylic acid
moiety provides a reactive handle for a wide array of chemical transformations, most notably
amide bond formation, making it an invaluable synthon in multi-step synthetic campaigns.

Caption: Chemical structure of 5-(trifluoromethyl)pyridazine-3-carboxylic acid.

Table 1: Chemical Identifiers

Property Value Source
5-
IUPAC Name (Trifluoromethyl)pyridazine [1]

-3-carboxylic acid

Molecular Formula CeH3F3N202 [1]
Molecular Weight 192.09 g/mol [2]
CAS Number 1211535-95-3 [3]
Canonical SMILES (Cl:zl);C(C:NN:ClC(:O)O)C(F) [1]

| INChiKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the polar
carboxylic acid group and the lipophilic trifluoromethyl group attached to the heterocyclic core.
While specific experimental data for properties like melting point and solubility are not
consistently published, data for closely related analogs and computational predictions provide
valuable insights.

Table 2: Physicochemical Data
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Property

Physical Form

Value | Observation

Typically a powder or
solid.

Rationale | Source

Melting Point

Not consistently reported.
Analogs like 5-
(Trifluoromethyl)pyridine-2-

carboxylic acid melt at 133-137

°C.

Solubility

Expected to have slight
solubility in water and better
solubility in polar organic
solvents (e.g., DMSO, DMF,
Methanol).

[4]

pKa (Predicted)

The pKa of the carboxylic acid
is predicted to be lower (more
acidic) than a typical benzoic
acid (pKa ~4.2) due to the
strong electron-withdrawing
effects of both the pyridazine
ring and the CFs group. For
instance, the predicted pKa of
a structural isomer, 5-
(trifluoromethyl)pyridine-2-
carboxylic acid, is

approximately 3.13.

[4]115]

| XlogP (Predicted) | 0.6 |[1] |

The presence of the CFs group significantly increases the acidity of the carboxylic proton. This

is a crucial consideration in reaction setup, particularly in base-mediated reactions where the

carboxylate salt is an intermediate. Its moderate predicted lipophilicity (XlogP) is a hallmark of

many modern drug candidates, balancing aqueous solubility with membrane permeability.[6]

Spectral Data and Analytical Characterization

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB4476461_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4476461_EN.htm
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/92042957
https://www.benchchem.com/product/b026596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural confirmation and purity assessment of 5-(trifluoromethyl)pyridazine-3-carboxylic
acid rely on standard analytical techniques. While a dedicated public spectrum is not available,
the expected spectral features can be reliably predicted.

'H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in
the aromatic region corresponding to the two protons on the pyridazine ring. Due to the
asymmetric substitution, these protons would appear as doublets with a small coupling
constant. The acidic proton of the carboxylic acid may appear as a broad singlet, the
chemical shift of which is highly dependent on the solvent and concentration.

e 13C NMR: The carbon spectrum would show six distinct signals: four for the pyridazine ring
carbons and one each for the carboxylic acid and the trifluoromethyl group. The carbon of
the CFs group will appear as a quartet due to coupling with the three fluorine atoms.

» 1YF NMR: This is a key technique for confirming the presence of the trifluoromethyl group. It
should show a singlet at a characteristic chemical shift for a CFs group attached to an
aromatic ring.[7]

e Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption
band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm~1) and a sharp,
strong absorption for the C=0 stretch (~1700-1730 cm~1). Strong C-F stretching bands are
also expected (~1100-1350 cm~12).[7][8]

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily
show the molecular ion peak. In negative ion mode, the [M-H]~ peak at m/z 191.007 would
be prominent.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the
elemental composition.

Protocol: Standard QC Workflow for Structural
Confirmation

o Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent
(e.g., DMSO-ds or CDCIs3) for NMR analysis. Prepare a separate, more dilute sample in
methanol or acetonitrile for MS analysis.
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e NMR Acquisition: Acquire *H, 13C, and *°F NMR spectra on a 400 MHz or higher
spectrometer.

» MS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to
obtain an accurate mass measurement.

e IR Acquisition: Acquire an IR spectrum using a KBr pellet or an ATR accessory.
e Data Analysis:

o Confirm the presence of all expected proton signals and their multiplicities in the *H NMR
spectrum.

o Verify the number of carbon signals in the 13C NMR spectrum and identify the
characteristic quartet of the CFs carbon.

o Confirm the singlet in the 1°F NMR spectrum.

o Match the accurate mass from HRMS to the calculated molecular formula (CeHsFsN202)
within a 5 ppm error margin.

o lIdentify the key functional group stretches (O-H, C=0, C-F) in the IR spectrum.
Caption: A typical analytical workflow for compound characterization.

Reactivity and Synthetic Utility

The synthetic value of this molecule is derived from the reactivity of its carboxylic acid group
and the unique electronic properties of the trifluoromethyl-substituted pyridazine ring.

Reactivity of the Carboxylic Acid

The carboxylic acid is the primary site for synthetic elaboration. It readily participates in
standard transformations:

o Amide Coupling: This is the most common application. The carboxylic acid can be activated
with standard coupling reagents (e.g., HBTU, HATU, EDC) and reacted with a wide range of
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primary and secondary amines to form amides. This reaction is fundamental in building
larger, more complex molecules for drug discovery programs.

« Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or
via an activated intermediate yields the corresponding esters. Methyl 5-
(trifluoromethyl)pyridazine-3-carboxylate is a known derivative.[9]

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like LiAlH4 or borane complexes.

Influence of the Trifluoromethyl Group

The CFs group is strongly deactivating, making the pyridazine ring electron-deficient. This
influences its reactivity in several ways:

e Nucleophilic Aromatic Substitution (SnAr): The electron-deficient nature of the ring makes it
more susceptible to SrAr reactions if a suitable leaving group were present at another
position.

e C-H Functionalization: While challenging, modern methods for C-H activation could
potentially be used to further functionalize the ring, though the strong deactivation by the CF3
group would necessitate harsh conditions or specialized catalysts.[10][11]

The introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to
increase the antimicrobial activity in related compounds, highlighting the importance of this
structural feature in modulating biological properties.[12]
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Caption: A generalized scheme for amide bond formation.

Applications in Research and Drug Development

Heterocyclic compounds are the bedrock of medicinal chemistry, and pyridazine derivatives are
known to possess a wide range of biological activities, including antimicrobial, anticancer, and
anti-inflammatory properties.[8] The incorporation of a trifluoromethyl group is a well-
established strategy to enhance a drug candidate's profile.[6][12]

» Metabolic Stability: The C-F bond is exceptionally strong, and the CFs group can shield
adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450
enzymes, thereby increasing the half-life of a drug.

 Lipophilicity and Permeability: The CFs group increases lipophilicity, which can improve a
molecule's ability to cross cell membranes and reach its biological target.

 Building Block for Bioactive Molecules: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
serves as a key intermediate. For example, structurally similar compounds like 5-
(trifluoromethyl)pyridine-2-carboxylic acid are used to synthesize (3-secretase (BACE)
inhibitors for potential Alzheimer's disease therapies.[4] Trifluoromethyl-substituted pyridines
and pyridazines are also crucial motifs in modern agrochemicals, particularly fungicides.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: This compound is classified as an irritant. It can cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab
coat, and safety glasses or goggles.[15][16]

o Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes,
and clothing. Wash hands thoroughly after handling.[15][17]

o First Aid Measures:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/figure/IR-and-1-H-NMR-characteristics-of-the-compounds_tbl1_257173021
https://www.benchchem.com/product/b026596
https://pubmed.ncbi.nlm.nih.gov/23891981/
https://www.benchchem.com/product/b1434585?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB4476461_EN.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.sigmaaldrich.com/SG/en/product/aldrich/755257
https://aksci.com/sds/9291DH_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC446720050&productDescription=3-PYRIDAZINECARBOXYLIC+A+5GR&vendorId=VN00032119&countryCode=US&language=en
https://aksci.com/sds/9291DH_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC241810250&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and
seek medical attention.[16]

o In case of skin contact: Wash off immediately with soap and plenty of water.[16]

o If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
[16][17]

Experimental Protocol: Amide Coupling

This protocol provides a robust, field-tested method for coupling 5-
(trifluoromethyl)pyridazine-3-carboxylic acid with a generic primary amine.

Obijective: To synthesize N-alkyl-5-(trifluoromethyl)pyridazine-3-carboxamide.

Materials:

5-(Trifluoromethyl)pyridazine-3-carboxylic acid (1.0 eq)

e Primary amine (e.g., benzylamine) (1.1 eq)

e HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
o DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

e Anhydrous DMF (N,N-Dimethylformamide)

o Ethyl acetate

o Saturated aqueous NaHCOs solution

¢ Brine (Saturated aqueous NacCl solution)

e Anhydrous MgSOa

Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon),
add 5-(trifluoromethyl)pyridazine-3-carboxylic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M
concentration).

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by
HBTU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the
base last often minimizes side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid
is consumed (typically 2-12 hours).

Workup:
o Once the reaction is complete, dilute the mixture with ethyl acetate.

o Wash the organic layer sequentially with saturated aqueous NaHCOs (2x) to remove
unreacted acid and acidic byproducts, followed by brine (1x).

o Dry the organic layer over anhydrous MgSOa.
Purification:

o Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

o Purify the crude material by column chromatography on silica gel, typically using a
gradient of ethyl acetate in hexanes, to yield the pure amide product.

Characterization: Confirm the structure and purity of the final product using the analytical
workflow described in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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